molecular formula C14H12N2O2S4Zn B12666327 Bis((p-hydroxyphenyl)dithiocarbamato-S,S')zinc CAS No. 94023-60-6

Bis((p-hydroxyphenyl)dithiocarbamato-S,S')zinc

Cat. No.: B12666327
CAS No.: 94023-60-6
M. Wt: 433.9 g/mol
InChI Key: LBIWLARSKMKZTQ-UHFFFAOYSA-L
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Description

Bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc is a coordination compound that features a zinc ion coordinated to two bis(p-hydroxyphenyl)dithiocarbamate ligands

Preparation Methods

The synthesis of bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc typically involves the reaction of zinc salts with bis(p-hydroxyphenyl)dithiocarbamate ligands under controlled conditions. One common method involves the use of zinc chloride and sodium bis(p-hydroxyphenyl)dithiocarbamate in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

Bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or disulfides.

    Substitution: The dithiocarbamate ligands can be substituted with other ligands, such as phosphines or amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc has several scientific research applications:

Mechanism of Action

The mechanism of action of bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc involves its interaction with molecular targets such as enzymes and proteins. The dithiocarbamate ligands can chelate metal ions, disrupting their normal function and leading to various biological effects. The compound can also generate reactive oxygen species, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc can be compared with other dithiocarbamate-based compounds, such as:

    Bis(dimethyldithiocarbamato)zinc: Similar in structure but with different substituents on the dithiocarbamate ligands.

    Bis(diethyldithiocarbamato)zinc: Another similar compound with ethyl groups instead of hydroxyphenyl groups.

    Bis(pyrrolidinedithiocarbamato)zinc: Features pyrrolidine rings instead of hydroxyphenyl groups.

The uniqueness of bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc lies in its hydroxyphenyl substituents, which impart distinct chemical and biological properties compared to other dithiocarbamate compounds.

Properties

CAS No.

94023-60-6

Molecular Formula

C14H12N2O2S4Zn

Molecular Weight

433.9 g/mol

IUPAC Name

zinc;N-(4-hydroxyphenyl)carbamodithioate

InChI

InChI=1S/2C7H7NOS2.Zn/c2*9-6-3-1-5(2-4-6)8-7(10)11;/h2*1-4,9H,(H2,8,10,11);/q;;+2/p-2

InChI Key

LBIWLARSKMKZTQ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1NC(=S)[S-])O.C1=CC(=CC=C1NC(=S)[S-])O.[Zn+2]

Origin of Product

United States

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